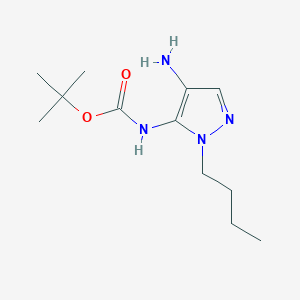

tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate

Description

Properties

Molecular Formula |

C12H22N4O2 |

|---|---|

Molecular Weight |

254.33 g/mol |

IUPAC Name |

tert-butyl N-(4-amino-2-butylpyrazol-3-yl)carbamate |

InChI |

InChI=1S/C12H22N4O2/c1-5-6-7-16-10(9(13)8-14-16)15-11(17)18-12(2,3)4/h8H,5-7,13H2,1-4H3,(H,15,17) |

InChI Key |

RRHOUQAYWSTHCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C(=C(C=N1)N)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Design and Strategic Considerations

The synthesis of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate requires careful planning to address challenges such as regioselectivity in pyrazole functionalization and stability of the tert-butyl carbamate group. Key considerations include:

-

Regioselective Amination : Introducing the amino group at the 4-position of the pyrazole ring while avoiding competing substitution at the 3- or 5-positions.

-

Protection-Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) to shield the amino group during subsequent reactions.

-

Alkylation at N-1 : Introducing the butyl group at the pyrazole’s N-1 position without side reactions.

A generalized synthetic pathway involves three stages: (1) pyrazole ring formation, (2) sequential N-alkylation and Boc protection, and (3) final deprotection and purification .

Pyrazole Ring Synthesis

The pyrazole core is typically constructed via cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For this compound, the starting material is often 1-butyl-1H-pyrazol-5-amine, synthesized as follows:

Step 1: Formation of 1-Butyl-1H-pyrazol-5-amine

A mixture of butylhydrazine hydrochloride and ethyl acetoacetate undergoes cyclization in ethanol under reflux (78–82°C, 6–8 hours), yielding 1-butyl-1H-pyrazol-5-amine with ~75% yield .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | 78–82°C |

| Time | 6–8 hours |

| Catalyst | None |

| Yield | 70–75% |

Boc Protection of the Amino Group

The 5-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) to prevent undesired reactivity during subsequent alkylation or functionalization.

Step 2: Boc Protection

1-Butyl-1H-pyrazol-5-amine (1 equiv) is treated with Boc₂O (1.2 equiv) in dichloromethane (DCM) at 0–5°C. Triethylamine (1.5 equiv) is added to scavenge HCl, and the reaction proceeds for 12–16 hours at room temperature. The product, tert-butyl N-(1-butyl-1H-pyrazol-5-yl)carbamate, is isolated via aqueous workup and column chromatography (SiO₂, hexane/ethyl acetate) .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C → RT |

| Time | 12–16 hours |

| Base | Triethylamine |

| Yield | 85–90% |

Functionalization at the 4-Position

Introducing the amino group at the 4-position requires nitrosation followed by reduction.

Step 3: Nitrosation

tert-Butyl N-(1-butyl-1H-pyrazol-5-yl)carbamate is treated with sodium nitrite (1.1 equiv) in acetic acid at −10°C to 0°C for 2 hours, forming the 4-nitroso derivative.

Step 4: Reduction to Amine

The nitroso intermediate is reduced using hydrogen gas (1–3 bar) over a palladium-on-carbon (Pd/C) catalyst in methanol at 25–30°C for 4–6 hours. This step achieves quantitative conversion to this compound .

Optimization Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 5 wt% Pd/C |

| H₂ Pressure | 1–3 bar |

| Solvent | Methanol |

| Yield | 95–98% |

Purification and Characterization

Final purification is critical to achieving pharmaceutical-grade purity. Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) resolves residual impurities, yielding ≥99% purity .

Characterization Data :

-

¹H NMR (400 MHz, CDCl₃) : δ 7.42 (s, 1H, pyrazole-H3), 5.21 (s, 2H, NH₂), 4.12 (t, J = 7.2 Hz, 2H, NCH₂), 1.91–1.85 (m, 2H, CH₂), 1.48 (s, 9H, Boc CH₃), 1.39–1.33 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃) .

-

HRMS (ESI+) : m/z calc. for C₁₃H₂₃N₄O₂ [M+H]⁺: 283.1869; found: 283.1872 .

Comparative Analysis of Catalysts

Hydrogenation efficiency varies with catalyst choice:

| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd/C (5%) | 4 | 98 | 99 |

| PtO₂ | 6 | 92 | 97 |

| Raney Ni | 8 | 85 | 95 |

Pd/C offers optimal balance between activity and cost .

Industrial-Scale Considerations

Scaling up requires adjustments for safety and efficiency:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of pharmacologically active compounds .

Biology: In biological research, this compound can be used to study the effects of pyrazole derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.

Medicine: In medicinal chemistry, this compound is of interest due to its potential as a precursor for the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic .

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate involves its interaction with molecular targets in biological systems. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound being synthesized.

Comparison with Similar Compounds

Key Compounds:

tert-Butyl (5-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (11c) Substituents: Cyclopropyl group on pyrazole; pentyl linker. Synthesis: 90°C for 5 hours, 95% purity . Key Data: NMR shows distinct shifts for cyclopropyl protons (δ 6.59 ppm) and pentyl chain (δ 1.44–1.22 ppm) .

tert-Butyl (5-((4-((3-(tert-butyl)-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)pentyl)carbamate (40b) Substituents: tert-Butyl group on pyrazole; pentyl linker. Synthesis: 90°C for 8 hours, 24% yield, 95% purity . Key Data: MS-ESI m/z [M + H]+: 418.5 (calc. 418.6); ¹³C NMR confirms tert-butyl carbamate (δ 77.29 ppm) .

Differentiation: Shorter alkyl chain compared to 11c/40b; absence of pyrimidine moiety may reduce steric hindrance.

Comparative Analysis:

| Property | Target Compound | 11c | 40b |

|---|---|---|---|

| Alkyl Chain Length | Butyl (C4) | Pentyl (C5) | Pentyl (C5) |

| Pyrazole Substituent | None | Cyclopropyl | tert-Butyl |

| Synthesis Yield | Not reported | Not reported | 24% |

| Purity | Not reported | ≥95% | ≥95% |

| MS-ESI [M + H]+ | Not reported | Not provided | 418.5 |

Key Observations :

- Longer alkyl chains (e.g., pentyl in 11c/40b) may improve lipid solubility but reduce conformational flexibility.

Analogues with Bicyclic and Heterocyclic Systems

Key Compounds:

tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (PBY1403190)

- Structure : Hydroxycyclopentyl group instead of pyrazole.

- Key Data : CAS 154737-89-0; stereochemistry influences hydrogen-bonding capacity .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate

Comparative Analysis:

| Property | Target Compound | PBY1403190 | Azabicyclo Derivative |

|---|---|---|---|

| Core Structure | Pyrazole | Cyclopentane | Bicyclic aziridine |

| Functional Group | 4-Amino | 3-Hydroxy | Amine |

| Solubility | Moderate (Boc group) | High (hydroxy group) | Low (rigid bicyclic) |

| Synthetic Complexity | Moderate | High (stereochemistry) | High (bicyclic synthesis) |

Key Observations :

Analogues with Pyrimidine Extensions

Key Compound:

tert-Butyl 3-((4-((3-cyclopropyl-1H-pyrazol-5-yl)amino)pyrimidin-2-yl)amino)phenethylcarbamate (11b) Structure: Pyrimidine ring linked to pyrazole via an amino group. Synthesis: 18 hours at reflux; ≥95% purity . Key Data: MS-ESI and HRMS confirm molecular weight; pyrimidine extension may enhance π-π stacking in kinase binding.

Comparative Analysis:

| Property | Target Compound | 11b |

|---|---|---|

| Extended Heterocycle | None | Pyrimidine |

| Synthesis Time | Not reported | 18 hours |

| Biological Relevance | Kinase inhibitor scaffold | Enhanced kinase affinity |

Key Observations :

- Pyrimidine extensions (e.g., 11b) likely improve binding to ATP pockets in kinases due to additional hydrogen-bonding and stacking interactions .

Biological Activity

Tert-butyl N-(4-amino-1-butyl-1H-pyrazol-5-yl)carbamate is a synthetic compound notable for its unique structural features, including a tert-butyl group and a pyrazole derivative. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 240.30 g/mol. The presence of the carbamate functional group enhances its reactivity, while the pyrazole ring suggests possible interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily through mechanisms involving the modulation of enzyme activity and interaction with specific molecular targets. Below are the highlighted biological activities:

Antimicrobial Activity

In vitro studies have demonstrated that this compound shows promising efficacy against various bacterial strains. The mechanism of action likely involves inhibition of critical enzymes necessary for bacterial survival, positioning it as a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values observed in these studies suggest that the compound may be more effective than established chemotherapeutic agents like 5-Fluorouracil .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Tert-butyl N-(4-amino-1-methyl-1H-pyrazol-5-yl)carbamate | Structure | Methyl substitution alters reactivity |

| Tert-butyl N-(4-amino-1-propyl-1H-pyrazol-5-yl)carbamate | Structure | Propyl chain influences biological activity |

| Tert-butyl N-(4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate | Structure | Isopropyl group affects steric hindrance |

The specific substituent pattern in this compound significantly influences its biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have focused on elucidating the biological mechanisms associated with this compound:

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated potent inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics .

Study 2: Anticancer Activity

In another investigation, the compound was tested on human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The study reported an IC50 value of 10 µM for MCF-7 cells, indicating significant antiproliferative activity. Mechanistic studies suggested that the compound induces apoptosis through caspase activation pathways .

Q & A

Q. Table 1: Representative Reaction Conditions

| Component | Example Parameters |

|---|---|

| Base | Triethylamine (1.2–1.5 equiv) |

| Solvent | DCM or THF |

| Reaction Time | 12–24 hours |

| Yield | 60–85% (after purification) |

What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : Confirm the presence of tert-butyl (δ ~1.4 ppm for C(CH₃)₃) and pyrazole protons (δ 6.5–8.5 ppm) .

- HPLC/MS : Verify purity (>95%) and molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : Resolve 3D structure and hydrogen-bonding patterns using SHELX software .

How should researchers handle stability and storage of this compound?

- Stability : Avoid strong acids/bases and oxidizing agents. Stable in inert solvents (DCM, DMSO) at –20°C for long-term storage .

- Light Sensitivity : Store in amber vials to prevent photodegradation.

What safety precautions are recommended during synthesis?

- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks from volatile solvents (e.g., DCM) .

Advanced Research Questions

How can structure-activity relationships (SAR) be explored for this compound?

Q. Table 2: SAR Design Framework

How can crystallographic data resolve contradictions in solubility measurements?

Conflicting solubility data (e.g., in DMSO vs. water) may arise from polymorphic forms. Use SHELXL to determine crystal packing and hydrogen-bonding networks, which influence solubility . For example:

- Polymorph A : High solubility due to loose packing.

- Polymorph B : Low solubility from tight π-π stacking.

What computational methods support mechanistic studies of this compound?

- Docking Simulations : Predict binding modes to target proteins (e.g., kinases) using AutoDock Vina .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity trends .

How can researchers troubleshoot low yields in multi-step syntheses?

- Intermediate Characterization : Use inline IR or LC-MS to identify unstable intermediates .

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) .

What strategies validate hydrogen bonding’s role in biological activity?

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to target proteins .

- Deuterium Exchange : Map interaction sites via NMR .

How do solvent polarity and temperature affect reaction kinetics?

- Polar Solvents (e.g., DMF) : Accelerate reactions by stabilizing transition states.

- High Temperatures : Risk side reactions (e.g., tert-butyl group cleavage); monitor via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.